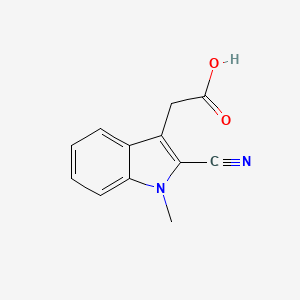

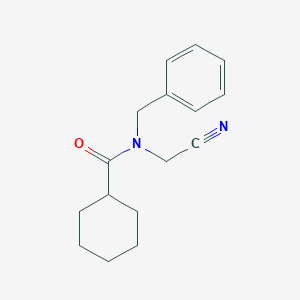

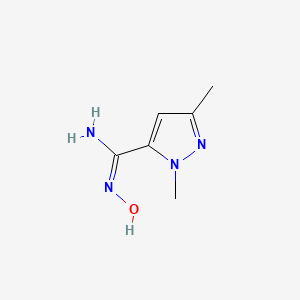

![molecular formula C17H19N3O5S2 B2749169 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034542-49-7](/img/structure/B2749169.png)

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiadiazoles are a sub-family of azole compounds. Structurally, they are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic due to their two double bonds and the sulfur lone pair . Compounds bearing them as a structural motif are fairly common in pharmacology .

Molecular Structure Analysis

Thiadiazoles have a five-membered ring structure with one sulfur and two nitrogen atoms . The exact molecular structure of the compound you mentioned would require more specific information or computational chemistry methods to determine.Applications De Recherche Scientifique

Antimicrobial and Antiproliferative Agents

Sulfonamides have been synthesized and evaluated for their potential as antimicrobial and antiproliferative agents. For example, a series of N-ethyl-N-methylbenzenesulfonamide derivatives exhibited significant cytotoxic activity against human cell lines, including alveolar adenocarcinoma carcinoma (lung) (A-549) and liver carcinoma (HepG2), along with antimicrobial properties (Shimaa M. Abd El-Gilil, 2019).

Human Carbonic Anhydrase Inhibition

Another application involves the design and synthesis of sulfonamide derivatives as inhibitors of human carbonic anhydrase isoenzymes, crucial for various physiological functions. Some derivatives showed modest inhibition potency, indicating their potential as lead molecules for developing selective inhibitors (C. B. Mishra et al., 2016).

Antiglaucoma Agents

Sulfonamides incorporating esters and amides of 3- and 4-carboxybenzolamide demonstrated low nanomolar affinity for carbonic anhydrase isozymes and effectiveness as topical antiglaucoma agents in normotensive rabbits. Their efficacy and duration of action were compared favorably to standard drugs (A. Casini et al., 2003).

Antiviral Activity

Research into 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides has uncovered compounds with specific anti-tobacco mosaic virus activity, highlighting the potential of sulfonamide derivatives in antiviral research (Zhuo Chen et al., 2010).

Tumor-Associated Isozyme Inhibition

Halogenated sulfonamides have been investigated for their inhibition of tumor-associated carbonic anhydrase isozyme IX, with potential implications for antitumor strategies. These compounds showed varied inhibition profiles, differing significantly from those of other physiologically relevant isozymes, suggesting the possibility of designing CA IX-selective inhibitors for cancer treatment (M. Ilies et al., 2003).

Mécanisme D'action

Target of Action

The compound, also known as N-[2-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide, is part of the benzo[c][1,2,5]thiadiazole (BTZ) motif . BTZ-based compounds have been extensively researched for their use in photovoltaics or as fluorescent sensors . .

Mode of Action

Btz-based compounds are known for their electron donor-acceptor (d-a) systems . These systems have been extensively researched for their use in photovoltaics or as fluorescent sensors . The compound’s interaction with its targets and any resulting changes would likely be related to these properties.

Biochemical Pathways

Btz-based compounds have been researched for their use in photocatalytic applications . This suggests that the compound could potentially affect pathways related to light absorption and energy transfer.

Result of Action

Btz-based compounds have been researched for their use as potential visible-light organophotocatalysts . This suggests that the compound could potentially have effects related to light absorption and energy transfer at the molecular and cellular level.

Action Environment

The use of light as a “traceless” reagent has been discussed in the context of btz-based compounds , suggesting that light conditions could potentially influence the compound’s action.

Propriétés

IUPAC Name |

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5S2/c1-19-15-4-2-3-5-16(15)20(27(19,23)24)10-9-18-26(21,22)14-6-7-17-13(12-14)8-11-25-17/h2-7,12,18H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGWLMHQYLZMHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)C3=CC4=C(C=C3)OCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

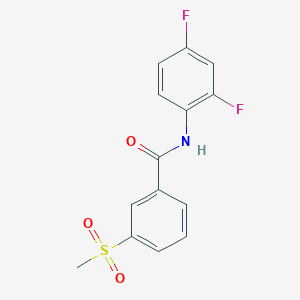

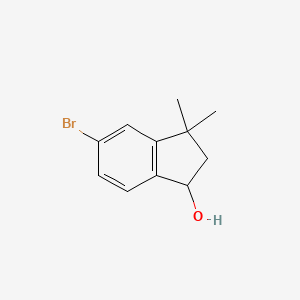

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2749087.png)

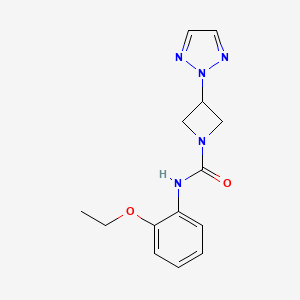

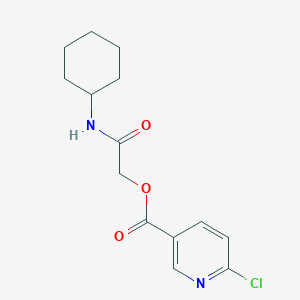

![ethyl 5-[2-(4-benzylpiperazin-1-yl)-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B2749088.png)

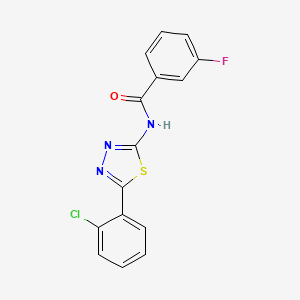

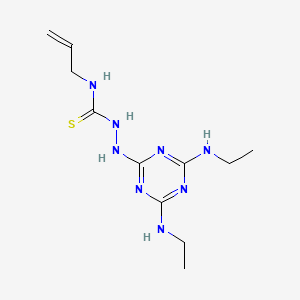

![N-(3-methoxybenzyl)-3-(5-oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2749097.png)

![3-chloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2749104.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2749106.png)